molecular formula C19H19FN4O2S B2985273 3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034242-99-2

3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2985273
CAS No.: 2034242-99-2
M. Wt: 386.45
InChI Key: DFQZALJVEGFLHZ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
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Biological Activity

3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse pharmacological properties, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The unique structure of this compound includes:

  • Thiazolo[5,4-b]pyridine : A heterocyclic ring known for its role in various biological activities.
  • Methoxy Group : Enhances the lipophilicity and biological activity.
  • Fluoro Substituent : Often contributes to increased binding affinity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. The following sections detail specific activities and findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including this compound. The inhibition of phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cancer cell signaling pathways, has been a focal point of research.

CompoundTarget EnzymeIC50 (nM)Reference
This compoundPI3Kα3.6
Similar Thiazolo DerivativePI3KαNot specified

The sulfonamide functionality within the compound has been identified as crucial for its inhibitory activity against PI3Kα, suggesting that modifications to this group can significantly affect potency.

Antimicrobial Activity

The thiazole and pyridine components are also associated with antimicrobial properties. Compounds with similar structural features have shown efficacy against various pathogens.

PathogenCompoundActivity
Staphylococcus aureus3-fluoro derivativesModerate inhibition
Escherichia coliThiazole analoguesSignificant inhibition

These findings suggest that compounds like this compound could be developed into potent antimicrobial agents.

Case Studies

  • Enzymatic Assays : A study conducted on thiazolo[5,4-b]pyridine derivatives demonstrated their ability to inhibit PI3Kα effectively. The results indicated that structural variations significantly influenced their inhibitory potency, with some compounds achieving IC50 values below 10 nM .
  • SAR Analysis : Structure-activity relationship (SAR) studies have shown that the presence of electron-donating groups like methoxy on the phenyl ring enhances cytotoxicity against cancer cell lines. For instance, a derivative with a similar structure exhibited an IC50 value comparable to doxorubicin in specific cell lines .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-26-16-5-4-12(11-14(16)20)17(25)22-13-6-9-24(10-7-13)19-23-15-3-2-8-21-18(15)27-19/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQZALJVEGFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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